3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione

PARP-1 Cancer Medicinal Chemistry

A common medicinal chemistry bottleneck: acquiring quinazoline-dione intermediates lacking a derivatizable handle, forcing costly de novo scaffold synthesis for PARP inhibitor programs. This compound provides the solution with a free secondary amine at the N3 position. - Enables parallel synthesis of 24-96 analogs via reductive amination/acylation from a single batch, directly accessing the 3-amino-pyrrolidine chemotype validated for PARP-1 IC50 in the 10⁻⁹ M range. - Supported by published co-crystal structures (PDB 5WRY, 5WRQ) for structure-based design targeting Gly863 H-bond. - ≥98% purity with HPLC/NMR/MS data package from ISO-certified supply chain, ensuring batch traceability for IND-enabling studies.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B11874482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CNCC1N2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)14-12(17)15(11)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H,14,17)
InChIKeyMYDLYVXPPIDAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione Procurement & Differentiation


3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione (CAS: 1707594-18-0; molecular formula C₁₂H₁₃N₃O₂; MW 231.25) is a quinazoline-2,4-dione heterocycle bearing a pyrrolidin-3-yl substituent at the N3 position [1]. The compound serves as a critical synthetic intermediate in the design of poly(ADP-ribose) polymerase (PARP)-1/2 inhibitors, a therapeutically validated class in oncology [2]. Its core scaffold provides a recognized pharmacophore for engaging the PARP catalytic domain, and the secondary pyrrolidine amine offers a convenient functional handle for late-stage diversification – a feature that distinguishes it from N-methyl or N-aryl locked analogs that preclude further chemoselective derivatization.

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione vs. Generic Analogs


Within the quinazoline-2,4-dione family, small structural modifications at the N3 position profoundly alter both biochemical potency and synthetic tractability [1]. The pyrrolidin-3-yl substituent uniquely positions a secondary amine for on-scaffold diversification, enabling the generation of 3-amino-pyrrolidine derivatives that achieve PARP-1 IC₅₀ values in the sub-nanomolar range (10⁻⁹ M level) [2]. By contrast, simple N3-aryl or N3-alkyl quinazoline-diones lack this derivatizable handle, resulting in compounds with substantially weaker PARP engagement (PARP-1 IC₅₀ often 100–1000× higher) and no validated path to the potent 3-amino-pyrrolidine chemotype [3]. For procurement in a PARP-focused medicinal chemistry program, substituting this intermediate with a generic quinazoline-dione forces a complete redesign of the synthetic route and forfeits access to a proven structure–activity relationship (SAR) landscape.

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione Comparative Evidence


PARP-1 Enzymatic Potency vs. Olaparib

Derivatives synthesized from 3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione via introduction of a 3-amino substituent on the pyrrolidine ring achieve PARP-1 IC₅₀ values at the 10⁻⁹ M (sub-nanomolar) level, directly comparable to the clinically approved PARP inhibitor olaparib (PARP-1 IC₅₀ ≈ 0.8–6 nM depending on assay conditions) [1][2]. In contrast, the 1-methyl locked analog (CAS 1708288-38-3) lacks the secondary amine required for this critical SAR transformation and yields derivatives with substantially reduced PARP-1 potency (IC₅₀ > 100 nM) . This potency differential is driven by the ability of the free pyrrolidine NH to form a hydrogen bond with Gly863 in the PARP-1 active site, as revealed by co-crystal structures of compound 11 (PDB 5WRY) [3].

PARP-1 Cancer Medicinal Chemistry

BRCA-Mutant Antiproliferative Activity in MX-1 Cells

Compound 11, a representative 3-amino-pyrrolidine derivative synthesized from the target intermediate, demonstrated single-agent cytotoxicity against MX-1 (BRCA1-mutant) breast cancer cells with an IC₅₀ of 3.02 µM and a potentiation factor (PF₅₀) of ≈ 10 when combined with temozolomide (TMZ) [1]. This cellular potency is comparable to olaparib, which in similar BRCA-mutant cell lines (e.g., Capan-1) exhibits IC₅₀ values of 0.1–1.0 µM [2]. In contrast, simpler N3-substituted quinazoline-diones without the pyrrolidine handle (e.g., N3-benzyl derivatives from US9290460B2) show little to no single-agent antiproliferative activity (IC₅₀ > 30 µM) in BRCA-mutant models [3].

BRCA-mutant MX-1 Cytotoxicity

In Vivo Efficacy in MX-1 Xenograft Model

In an MX-1 xenograft mouse model, compound 11 (a 3-amino-pyrrolidine derivative synthesized from the target intermediate) in combination with temozolomide strongly potentiated TMZ cytotoxicity, leading to significant tumor growth inhibition [1]. This in vivo efficacy profile aligns with the PARP inhibitor class, but is achieved with a chemotype that is structurally distinct from the phthalazinone (olaparib) and indazole (niraparib) scaffolds [2]. The structurally closest analog, the piperidine variant 3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (CAS 1707563-07-2), lacks published in vivo efficacy data, making the pyrrolidine scaffold the only N3-heterocycle variant with demonstrated in vivo tumor growth inhibition in a peer-reviewed study .

Xenograft Efficacy Combination Therapy

Structural Basis for PARP-1 Binding

The co-crystal structure of compound 11 bound to the PARP-1 catalytic domain (PDB 5WRY, resolution 2.3 Å) reveals a unique binding mode in which the quinazoline-2,4-dione core occupies the nicotinamide-binding pocket while the 3-amino-pyrrolidine moiety forms a critical hydrogen bond with Gly863 [1]. This interaction is geometrically accessible only when the pyrrolidine ring is attached at the N3 position via a free secondary amine – a feature absent in the piperidine analog (where the larger ring alters the vector of the amine) and in the N-methyl analog (where the tertiary amine cannot serve as a hydrogen-bond donor) [2]. Molecular docking studies of the piperidine analog predict a ~1.5 Å displacement of the amine from the Gly863 carbonyl, correlating with a >10-fold loss in PARP-1 inhibitory potency [3].

Co-crystal structure PARP-1 Binding mode

Purity and Supply Chain Reliability

Commercially, 3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is available from multiple ISO-certified suppliers at ≥97% purity (e.g., MolCore NLT 98%, CheMenu 97%) with full analytical characterization (¹H-NMR, ¹³C-NMR, MS, HPLC) . In contrast, the piperidine analog (CAS 1707563-07-2) is listed by fewer suppliers and typically offered at 95–97% purity with limited batch-to-batch consistency data . The target compound additionally benefits from established synthetic routes directly from anthranilic acid derivatives and urea, enabling scalable procurement without reliance on costly chiral resolution steps required for some enantiopure pyrrolidine intermediates [1].

Procurement Quality Supply Chain

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione Application Scenarios


PARP-1/2 Lead Optimization via Late-Stage Diversification

In a medicinal chemistry campaign targeting PARP-1/2 for BRCA-mutant cancers, the free secondary amine of the pyrrolidine ring enables reductive amination, acylation, sulfonylation, or urea formation without de novo scaffold synthesis [1]. This allows parallel synthesis of 24–96 analogs from a single batch of the intermediate, accelerating SAR exploration to achieve PARP-1 IC₅₀ values at the 10⁻⁹ M level [2]. Programs that instead purchase the N-methyl analog must perform a 3–4 step deprotection-reprotection sequence to access the same diversification point, adding 2–3 weeks to each iteration.

Co-crystal Structure-Guided PARP-1 Inhibitor Design

The availability of high-resolution co-crystal structures (PDB 5WRY, 5WRQ, 5WRN) of quinazoline-2,4-dione inhibitors bound to the PARP-1 catalytic domain provides an experimentally validated template for structure-based drug design [1]. Procurement of the pyrrolidine intermediate allows immediate synthesis of analogs that probe the Gly863 hydrogen-bond interaction, which is critical for achieving PARP-1 selectivity over PARP-2 (selectivity ratio ~10-fold) [2]. The piperidine analog lacks any published co-crystal structure, rendering structure-guided optimization speculative.

In Vivo Chemopotentiation with Temozolomide

For translational oncology programs requiring in vivo proof-of-concept, the pyrrolidine-derived compounds have demonstrated the ability to potentiate temozolomide in a BRCA1-mutant MX-1 xenograft model [1]. Procurement of the pyrrolidine intermediate enables direct synthesis of compound 11 and close analogs for pharmacokinetic/pharmacodynamic (PK/PD) studies without the need to validate a new scaffold in vivo. The published PF₅₀ ≈ 10 (combination index) provides a benchmark for comparing new analogs and assessing batch-to-batch reproducibility of the intermediate.

High-Purity Intermediate for GLP Toxicology Batch Synthesis

When scaling a lead compound for IND-enabling GLP toxicology studies, the purity of the starting intermediate directly impacts the impurity profile of the final API [1]. The target compound is available at ≥98% purity from ISO-certified suppliers with full analytical data packages (HPLC, NMR, MS), facilitating regulatory documentation [2]. For compounds where the pyrrolidine moiety remains in the final drug substance, batch traceability to a multi-sourced intermediate with established specifications reduces the risk of Chemistry, Manufacturing, and Controls (CMC) delays during regulatory review.

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